molecular formula C18H38OSi B15288247 Dodecyl-methyl-(oxan-2-yl)silane CAS No. 68037-76-3

Dodecyl-methyl-(oxan-2-yl)silane

Cat. No.: B15288247
CAS No.: 68037-76-3
M. Wt: 298.6 g/mol
InChI Key: CNPNCCZOMSLZRQ-UHFFFAOYSA-N
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Description

Dodecyl-methyl-(oxan-2-yl)silane is a silane derivative featuring a silicon atom bonded to three distinct groups: a dodecyl (C₁₂H₂₅) chain, a methyl (CH₃) group, and an oxan-2-yl (tetrahydropyranyl) moiety.

Properties

CAS No.

68037-76-3

Molecular Formula

C18H38OSi

Molecular Weight

298.6 g/mol

IUPAC Name

dodecyl-methyl-(oxan-2-yl)silane

InChI

InChI=1S/C18H38OSi/c1-3-4-5-6-7-8-9-10-11-14-17-20(2)18-15-12-13-16-19-18/h18,20H,3-17H2,1-2H3

InChI Key

CNPNCCZOMSLZRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[SiH](C)C1CCCCO1

Related CAS

68037-76-3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Dodecyl-methyl-(oxan-2-yl)silane undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dodecyl-methyl-(oxan-2-yl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanol groups that subsequently condense to form siloxane bonds. These bonds are responsible for the compound’s effectiveness as a coupling agent .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Dodecyl-methyl-(oxan-2-yl)silane and related silanes:

Compound Molecular Formula Key Functional Groups Applications Key Properties
This compound C₁₈H₃₈O₂Si Dodecyl, methyl, oxan-2-yl Polymer modification, adhesion promoters Moderate hydrophobicity, potential for H-bonding via oxan-2-yl
Octadecyl silane (ODS) C₁₈H₃₈Si Octadecyl (C₁₈H₃₇) Chromatography, surface coatings High hydrophobicity, limited selectivity in phenolic compound separation
Trimethyl(octadecyloxy)silane C₂₁H₄₆O₃Si Octadecyloxy (C₁₈H₃₇O), methyl Concrete protection, coatings Forms hydrophobic layers via silane impregnation; superior to conventional coatings
Chlorodimethyloctadecylsilane C₂₀H₄₃ClSi Chloride, methyl, octadecyl Surface functionalization (e.g., fibers) Reactive chloride group enables covalent bonding to substrates
Hexamethyldisiloxane C₆H₁₈OSi₂ Trimethylsilyl, oxygen bridge Lubricants, solvents Low viscosity, high thermal stability; non-reactive in most matrices
Chromatography
  • Octadecyl silane (ODS): Separates six phenolic compounds but lacks selectivity due to co-elution of aldehydes .
  • This compound: The oxan-2-yl group may improve selectivity for polar analytes (e.g., phenolics) via H-bonding interactions, though experimental data is needed to confirm .
Polymer and Composite Modification
  • Chlorodimethyloctadecylsilane : Reactive chloride bonds strongly with organic matrices (e.g., acrylic denture bases), enhancing adhesion .
  • This compound : The oxan-2-yl group could improve dispersion in polar polymers (e.g., natural rubber) but may reduce crosslinking density at high concentrations due to silane-silane interactions .
Concrete Protection
  • Trimethyl(octadecyloxy)silane : Penetrates concrete capillaries, forming hydrophobic layers that outperform conventional coatings .
  • This compound : Shorter dodecyl chain may reduce hydrophobicity but improve compatibility with aqueous concrete additives.

Vulcanization and Dispersion in Rubber Compounds

  • Silanes with low molecular weight (e.g., SID silanes) reduce compound viscosity, improving silica dispersion but requiring optimized loadings to avoid networking issues .
  • This compound : The oxan-2-yl group may act as a plasticizer, lowering viscosity and enhancing micro-dispersion. However, excessive loading could delay vulcanization due to steric hindrance .

Research Findings and Contradictions

  • Adhesion Performance: Silanes with reactive groups (e.g., chloride in Chlorodimethyloctadecylsilane) show superior adhesion in dental composites compared to non-reactive analogs . However, this compound’s oxan-2-yl group might compete with matrix functional groups, reducing adhesion efficiency .
  • Thermal Stability : Long alkyl chains (e.g., octadecyl in ODS) enhance thermal stability, whereas shorter chains (e.g., dodecyl) may lower melting points .
  • Contradictions in Silane Loading : Higher silane content improves initial vulcanization rates but reduces crosslinking density due to silane-silane interactions, a trend observed in both CNC and silica compounds .

Biological Activity

Dodecyl-methyl-(oxan-2-yl)silane is a silane compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic dodecyl chain, which contributes to its amphiphilic nature. The oxane ring enhances its stability and solubility in various solvents. This unique structure allows it to interact with biological membranes, potentially influencing cellular processes.

Antimicrobial Properties

Research indicates that silanes, including this compound, exhibit antimicrobial properties. The hydrophobic tail facilitates penetration into lipid membranes, disrupting microbial cell integrity. A study by Amponin et al. (2020) demonstrated that similar silane compounds effectively reduced bacterial load in agricultural settings, suggesting a potential application in disinfectants for livestock and poultry environments .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary studies show that it can induce apoptosis in certain cancer cells, although specific data on this compound is limited. A related compound, octadecyltrichlorosilane, has shown significant anticancer activity by inducing cell cycle arrest and apoptosis in MCF-7 breast cancer cells .

Anti-inflammatory Effects

Silanes have also been linked to anti-inflammatory activities. Research suggests that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This property may be beneficial in treating inflammatory diseases .

Case Studies

  • Agricultural Application : In a study focusing on the use of silanes as antimicrobial agents in agriculture, this compound was tested for its efficacy against pathogens affecting crops. Results indicated a significant reduction in pathogen viability when applied as a foliar spray .
  • Cancer Research : A pilot study evaluated the cytotoxic effects of various silanes on human cancer cell lines. This compound exhibited moderate cytotoxicity, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and similar compounds:

Biological Activity Effect Reference
AntimicrobialEffective against various pathogens
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokine release

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